molecular formula C13H10O5 B056806 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid CAS No. 119736-16-2

3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid

Cat. No. B056806
CAS RN: 119736-16-2
M. Wt: 246.21 g/mol
InChI Key: KJSJBKBZMGSIPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid and related compounds typically involves multicomponent reactions, condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. For example, substituted 2-aminobenzo[b]pyrans can be synthesized through three-component condensation, indicating a method that might be adaptable for synthesizing derivatives of the target compound (Shestopalov, Emelianova, & Nesterov, 2003).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, like substituted 2-aminobenzo[b]pyrans, has been established using X-ray diffraction analysis. This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, providing insights into the stereochemistry and electronic environment of the compound, which are crucial for understanding its reactivity and properties (Shestopalov, Emelianova, & Nesterov, 2003).

Scientific Research Applications

  • Synthesis of Fused Pyran Derivatives

    Derivatives of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid have been utilized in the synthesis of fused 3-hydroxymethyl-pyran-4-ones, which are valuable in the field of organic chemistry due to their potential applications in various synthesis processes (Philipp & Jirkovsky, 1979).

  • Pharmacological Activities

    Certain derivatives of this compound, specifically 4-Oxo-4H-1-benzopyran-3-carboxylic acids, are known for their interesting pharmacological activities. This highlights their potential use in developing new therapeutic agents (Yoshimasa et al., 1981).

  • Palladium-Catalyzed Coupling Reactions

    The compound has been involved in palladium-catalyzed coupling reactions, a crucial process in the pharmaceutical industry for the creation of complex molecules (Takao et al., 1993).

  • Antimicrobial Activity

    Novel fused pyrano pyrimidinones synthesized from this compound exhibited significant in vitro antibacterial and antifungal activities. This indicates its potential in developing new antimicrobial agents (Banothu et al., 2013).

  • Antiallergic Properties

    Certain derivatives, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines synthesized from this compound, have demonstrated antiallergic activity, which could be useful in developing new antiallergic medications (Nohara et al., 1985).

  • Synthesis of Novel Isochromans

    The compound has been used in the synthesis of novel isochromans with antimicrobial activity, providing insights into the creation of new therapeutic agents (Bogdanov et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific reaction conditions and catalysts used. For example, in a Suzuki-Miyaura coupling, the reaction would involve the exchange of a boron atom with a halogen atom on another molecule .

Safety and Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The study of pyran derivatives and similar compounds is a rich field with many potential applications in pharmaceuticals and materials science. Future research may focus on developing new synthesis methods, studying their reactions, and exploring their potential uses .

properties

IUPAC Name

4-oxo-3-phenylmethoxypyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-10-6-7-17-12(13(15)16)11(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSJBKBZMGSIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(OC=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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